molecular formula C9H6ClN B016772 5-Chloroquinoline CAS No. 635-27-8

5-Chloroquinoline

Cat. No. B016772
CAS RN: 635-27-8
M. Wt: 163.6 g/mol
InChI Key: HJSRGOVAIOPERP-UHFFFAOYSA-N
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Description

5-Chloroquinoline is a chemical compound used in various chemical synthesis studies . It is a derivative of Chloroquine, a medication primarily used to prevent and treat malaria .


Molecular Structure Analysis

The molecular formula of 5-Chloroquinoline is C9H6ClN . The molecule contains a total of 18 bonds, including 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .


Chemical Reactions Analysis

Quinoline derivatives, including 5-Chloroquinoline, have been synthesized via various protocols reported in the literature . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloroquinoline include a molecular weight of 163.604 . More specific properties such as boiling point, critical temperature, and density are available but require specific access .

Scientific Research Applications

Medicinal Chemistry

5-Chloroquinoline is a core template in drug design due to its broad spectrum of bioactivity . It has received considerable attention in medicinal chemistry research . The derivatives of 5-Chloroquinoline have been harnessed via expeditious synthetic approaches .

Pharmacological Applications

The pharmacological applications of 5-Chloroquinoline are vast. It has substantial efficacies for future drug development . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Agrochemical Applications

Many quinoline derivatives, including 5-Chloroquinoline, have been found to have applications as agrochemicals . These compounds are used in the study of bio-organic and bio-organometallic processes .

Manufacturing Dyes and Food Colorants

5-Chloroquinoline and its derivatives are used in manufacturing dyes and food colorants . These compounds provide a broad range of colors and are used in various industries .

pH Indicators

Quinoline derivatives, including 5-Chloroquinoline, are used to make pH indicators . These compounds change color in response to changes in pH, making them useful in a variety of scientific and industrial applications .

Synthesis of Other Organic Compounds

5-Chloroquinoline is used in the synthesis of other organic compounds . It serves as a building block in the creation of complex molecules for various applications .

Materials and Manufacturing Technology

In the field of materials and manufacturing technology, 5-Chloroquinoline derivatives have been studied for their potential applications . For example, an Aza-Diels-Alder approach has been used to create Chloroquinoline derivatives .

Modulators of Amyloid Precursor Protein (APP) Metabolism

5-Chloroquinoline and its derivatives have been studied as models for the design of modulators of APP metabolism . This research could have significant implications for the treatment of diseases like Alzheimer’s .

Safety and Hazards

5-Chloroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for 5-Chloroquinoline are not mentioned in the search results, Chloroquine and its derivatives have been repurposed for the treatment of various conditions including HIV, systemic lupus erythematosus, and rheumatoid arthritis . This suggests potential future applications for 5-Chloroquinoline in similar areas.

Mechanism of Action

Target of Action

5-Chloroquinoline, also known as Chloroquine, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species .

Mode of Action

Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This inhibition disrupts the parasite’s ability to detoxify the heme released during the digestion of host hemoglobin . As a result, Plasmodium species continue to accumulate toxic heme, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by Chloroquine is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, Chloroquine prevents the formation of hemazoin, a detoxified form of heme . This leads to an accumulation of toxic heme within the parasite, causing its death .

Pharmacokinetics

The absorption of Chloroquine is rapid and primarily occurs in the gastrointestinal tract . It is metabolized in the liver by enzymes such as CYP2C8 and CYP3A4 to N-desethylchloroquine . The drug’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of Chloroquine’s action primarily involve the disruption of the parasite’s heme detoxification process . This disruption leads to the accumulation of toxic heme within the parasite, causing its death .

Action Environment

The efficacy and stability of Chloroquine can be influenced by various environmental factors. For instance, the emergence of widespread parasite resistance in every region where P. falciparum is prevalent has seriously diminished the value of Chloroquine . Furthermore, agricultural practices and area of cultivation can significantly affect the innate stimulatory activity of quinoline proteins .

properties

IUPAC Name

5-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSRGOVAIOPERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212901
Record name 5-Chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroquinoline

CAS RN

635-27-8
Record name 5-Chloroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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